

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
Cat. No.:	B1376287

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-chloro-1-fluoro-3-methoxybenzene**

Abstract: This technical guide provides a comprehensive overview of **5-Bromo-2-chloro-1-fluoro-3-methoxybenzene**, a highly functionalized aromatic compound with significant potential as a building block in advanced chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic profile, synthetic pathways, reactivity, and strategic applications of this versatile intermediate. By synthesizing technical data with practical insights, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this compound in complex molecular design and discovery pipelines.

Core Molecular Profile and Physicochemical Properties

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS No: 1261216-28-7) is a polysubstituted benzene derivative featuring a unique arrangement of electron-withdrawing halogens (Br, Cl, F) and an electron-donating methoxy group.^[1] This substitution pattern imparts a distinct electronic and steric profile, making it a valuable synthon for introducing complex motifs in medicinal and materials chemistry.

The molecular structure is as follows:

Caption: S_nAr synthesis of the target compound.

Experimental Protocol: Synthesis via S_nAr

This protocol is a representative example based on established chemical principles for analogous transformations and should be optimized for specific laboratory conditions.

- **Reactor Setup:** A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
- **Reagent Charging:** The flask is charged with 1-bromo-2-chloro-3,5-difluorobenzene (10 mmol, 1.0 eq). Anhydrous methanol (100 mL) is added as the solvent.
- **Nucleophile Addition:** Sodium methoxide (12 mmol, 1.2 eq) is carefully added to the stirred solution. A 25% solution in methanol is often used for easier handling. [2]4. **Reaction Execution:** The reaction mixture is heated to a gentle reflux (approximately 40-60 °C) and maintained at this temperature for 3-6 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Isolation:** Upon completion, the mixture is cooled to room temperature. The solvent is removed under reduced pressure (in *vacuo*). The resulting residue is partitioned between water (100 mL) and diethyl ether (2 x 75 mL). [2]6. **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure **5-bromo-2-chloro-1-fluoro-3-methoxybenzene**.

Reactivity Profile and Strategic Considerations

The reactivity of **5-bromo-2-chloro-1-fluoro-3-methoxybenzene** is dictated by its array of functional groups, offering multiple handles for further modification:

- **Cross-Coupling Reactions:** The bromo and chloro substituents are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the C5 position.

- Metal-Halogen Exchange: The aryl bromide can undergo lithium-halogen or magnesium-halogen exchange to form an organometallic species (aryllithium or Grignard reagent). This intermediate can then be reacted with a wide range of electrophiles to introduce new carbon or heteroatom substituents.
- Ether Cleavage: The methoxy group can be cleaved using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding phenol. This unmasks a hydroxyl group, opening up another avenue for functionalization.
- Electrophilic Aromatic Substitution: The directing effects of the existing substituents make further electrophilic substitution challenging and likely to be unselective. The ring is generally deactivated by the halogens, although the methoxy group is an activating, ortho, para-director.

Applications in Research and Development

Halogenated aromatic compounds are fundamental building blocks in modern chemical R&D.

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene serves as a high-value intermediate, particularly in:

- Drug Discovery: The introduction of fluorine into drug candidates is a widely used strategy to modulate pharmacokinetic and pharmacodynamic properties (ADME-Tox). [3] This compound provides a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs). The combination of halogens allows for stepwise, regioselective introduction of different molecular fragments, which is essential in structure-activity relationship (SAR) studies.
- Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on fluorinated and chlorinated aromatic precursors to enhance potency and environmental stability.
- Materials Science: Polysubstituted aromatics are used in the synthesis of organic electronics, liquid crystals, and specialty polymers where fine-tuning of electronic properties and intermolecular interactions is critical.

Safety, Handling, and Storage

As with most halogenated organic compounds, **5-Bromo-2-chloro-1-fluoro-3-methoxybenzene** should be handled with appropriate care. Safety data sheets (SDS) for structurally similar chemicals provide essential guidance. [4][5]

- Hazard Identification: This compound is expected to be a skin and eye irritant. [4][6] Inhalation of dust or vapors should be avoided.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. [6][7] All handling should be performed in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4][5]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aobchem.com [aobchem.com]
- 2. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [5-Bromo-2-chloro-1-fluoro-3-methoxybenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1376287#5-bromo-2-chloro-1-fluoro-3-methoxybenzene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com